An In-depth Technical Guide to the Chemical Properties of Methyl 5-Methyl-3-oxohexanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-Methyl-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-3-oxohexanoate is a beta-keto ester of interest in various chemical and biological research fields. Its bifunctional nature, containing both a ketone and an ester functional group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential biological activities, with a focus on data presentation, detailed experimental protocols, and logical visualizations to support researchers and drug development professionals.
Chemical and Physical Properties
Methyl 5-methyl-3-oxohexanoate, with the CAS Number 30414-55-2, is a colorless liquid.[1] It is characterized by the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol .[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Methyl 5-Methyl-3-oxohexanoate
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-methyl-3-oxohexanoate | [2] |
| CAS Number | 30414-55-2 | [1] |
| Molecular Formula | C8H14O3 | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| Physical State | Liquid | [1] |
| LogP | 1.58 | [1] |
| Polar Surface Area | 43 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis
The primary method for synthesizing β-keto esters like methyl 5-methyl-3-oxohexanoate is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules.[3][4][5] Specifically, methyl 5-methyl-3-oxohexanoate can be synthesized via a crossed Claisen condensation between methyl 3-methylbutanoate (methyl isovalerate) and methyl acetate.
Proposed Experimental Protocol: Crossed Claisen Condensation
This protocol is a proposed method based on the principles of the Claisen condensation.
Materials:
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Methyl 3-methylbutanoate
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Methyl acetate
-
Sodium methoxide (or another suitable strong base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Hydrochloric acid (for workup)
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Standard laboratory glassware for anhydrous reactions
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous diethyl ether.
-
Enolate Formation: Cool the flask in an ice bath and slowly add methyl acetate from the dropping funnel while stirring. This will form the enolate of methyl acetate.
-
Condensation: To the stirred solution, add methyl 3-methylbutanoate dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: Claisen condensation for methyl 5-methyl-3-oxohexanoate synthesis.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like methyl 5-methyl-3-oxohexanoate. Due to the presence of a ketone group, derivatization is often employed to prevent the formation of multiple peaks from tautomers.
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol is adapted from a method for a structurally similar compound, 2-methyl-5-oxohexanoic acid, and can be optimized for methyl 5-methyl-3-oxohexanoate.[6]
Materials and Reagents:
-
Methyl 5-methyl-3-oxohexanoate sample
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Methoxyamine hydrochloride (MeOX)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Ensure the sample is anhydrous.
-
Methoximation: Dissolve the sample in anhydrous pyridine and add a solution of methoxyamine hydrochloride. Incubate to protect the ketone group.
-
Silylation: Add MSTFA with 1% TMCS to the methoximated sample and incubate to derivatize any other active hydrogens.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Suggested GC-MS Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 550 m/z.
Caption: Experimental workflow for GC-MS analysis.
Potential Biological Activity: Quorum Sensing Inhibition
While specific biological data for methyl 5-methyl-3-oxohexanoate is limited, β-keto esters as a class have been investigated for their potential to inhibit bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, often related to virulence.
The structural similarity of some β-keto esters to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria, suggests they may act as competitive inhibitors of AHL-mediated signaling pathways. This inhibition could disrupt bacterial communication and, consequently, reduce the expression of virulence factors.
Caption: Proposed mechanism of quorum sensing inhibition by a beta-keto ester.
Conclusion
Methyl 5-methyl-3-oxohexanoate is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions like the Claisen condensation. Standard analytical techniques, particularly GC-MS with appropriate derivatization, can be used for its characterization and quantification. Furthermore, its structural features suggest potential applications in the field of antibacterial research through the inhibition of quorum sensing pathways. This guide provides a foundational resource for researchers and professionals working with this and related compounds. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
